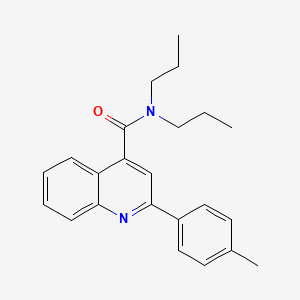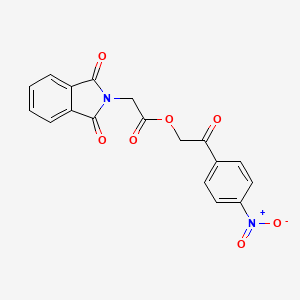![molecular formula C19H19ClN2O5S B11661239 4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]-2-methoxyphenyl methyl carbonate](/img/structure/B11661239.png)
4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]-2-methoxyphenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl group, and a methoxyphenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl sulfanyl propanamide with methoxyphenyl methyl carbonate under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or nickel can be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-CHLOROPHENYL SULFANYL PROPANAMIDE: Shares the chlorophenyl and sulfanyl groups but lacks the methoxyphenyl and carbonate groups.
2-METHOXYPHENYL METHYL CARBONATE: Contains the methoxyphenyl and carbonate groups but lacks the chlorophenyl and sulfanyl groups.
Uniqueness
4-[(E)-({3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}IMINO)METHYL]-2-METHOXYPHENYL METHYL CARBONATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19ClN2O5S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[4-[(E)-[3-(4-chlorophenyl)sulfanylpropanoylhydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate |
InChI |
InChI=1S/C19H19ClN2O5S/c1-25-17-11-13(3-8-16(17)27-19(24)26-2)12-21-22-18(23)9-10-28-15-6-4-14(20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23)/b21-12+ |
InChI Key |
HGDZJBPGITYBPX-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)OC(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-1-(4-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661164.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11661175.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11661176.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661181.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661212.png)
![(2-{(E)-[({[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11661218.png)
![3-(4-chlorophenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661219.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11661222.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11661224.png)
![2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one](/img/structure/B11661226.png)
![2-(5-Bromo-2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11661229.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661233.png)
